Octadecyl chloroformate
Description
Significance within Contemporary Chemical Synthesis
In modern chemical synthesis, octadecyl chloroformate is valued for its ability to introduce the long, hydrophobic octadecyl group onto other molecules. smolecule.com This functionalization is significant in several areas:
Surface Modification : A primary application is the modification of surfaces to increase hydrophobicity (water-repellency). smolecule.com This is critical in the design of advanced materials, including biosensors and microfluidic devices, where controlling the interaction between the surface and aqueous environments can reduce non-specific binding and improve device performance. smolecule.com
Protecting Group Chemistry : In complex, multi-step organic syntheses, it can serve as a protecting group for functional groups like alcohols and amines. smolecule.com The octadecyl group can be introduced and later removed, allowing other chemical transformations to occur at different sites in the molecule without interference.
Derivatization for Chromatography : this compound is used as a derivatizing agent, particularly for gas chromatography (GC) analysis. wikipedia.org It reacts with polar compounds such as amino acids, carboxylic acids, and phenols, converting them into more volatile and less polar derivatives. wikipedia.org This transformation enhances their separation and detection by GC-mass spectrometry (GC/MS). wikipedia.org
Polymer and Nanoparticle Science : The compound is used in the synthesis and functionalization of polymers and nanoparticles. reanin.comfrontiersin.org By incorporating the long alkyl chain, researchers can tune the physical properties of polymers or modify the surface of nanoparticles to improve their dispersion in non-polar media or to enhance their biocompatibility for biomedical applications. frontiersin.orgiosrjournals.org For instance, modifying nanoparticles with long alkyl chains can increase their uptake by cells. frontiersin.org
General Overview of Chloroformate Chemistry and its Relevance
Chloroformates are a class of organic compounds characterized by the ROC(O)Cl functional group. wikipedia.org Their chemistry is similar to that of acyl chlorides, making them versatile and highly reactive reagents in organic synthesis. wikipedia.org The relevance of chloroformate chemistry is widespread, underpinning numerous processes in academic and industrial research. reanin.commarketresearchintellect.com
They are fundamental reagents for creating several important chemical linkages:
Carbamates : Chloroformates react readily with primary and secondary amines to form carbamates. wikipedia.org This reaction is a cornerstone of peptide synthesis, where specific chloroformates like benzyl (B1604629) chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are used to introduce protecting groups for amines. wikipedia.org
Carbonate Esters : The reaction of a chloroformate with an alcohol yields a carbonate ester. wikipedia.org This is a key step in the production of polycarbonates, a class of durable and versatile plastics used in electronics, automotive parts, and construction. reanin.com
Mixed Anhydrides : When reacted with carboxylic acids, chloroformates form mixed anhydrides. wikipedia.org
The broad utility of chloroformates makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and high-performance polymers. ontosight.aireanin.com Their ability to facilitate the creation of complex molecules with precise functionalities ensures their continued importance in chemical science. marketresearchintellect.com
Historical Development of this compound Research Applications
Research and application involving this compound have evolved from foundational synthesis to specialized uses in materials science and analytics. Early reports, such as a 1949 patent, detailed the method for preparing long-chain alkyl chloroformates, including this compound. google.com This work established the necessary reaction conditions, noting that higher temperatures (above 60 °C) were desirable for the synthesis of chloroformates from higher aliphatic alcohols like octadecanol, in contrast to the conditions for shorter-chain alcohols. google.com
The primary synthesis route involves the reaction of octadecanol with phosgene (B1210022). ontosight.aismolecule.com Optimization of this process focuses on controlling temperature to maximize yield and minimize the formation of impurities, with studies indicating an optimal range of 50-60°C. smolecule.com
In subsequent decades, the applications of this compound expanded beyond its role as a simple chemical intermediate. Its utility as a derivatizing agent in chromatography became a significant area of research. wikipedia.org More recently, its application has extended into advanced materials science. Researchers now utilize this compound for the precise surface functionalization of nanoparticles, aiming to control their interaction with biological systems, and in polymer chemistry to synthesize materials with tailored properties, such as self-immolative polymers or specialized lubricant additives. frontiersin.orgiosrjournals.organnualreviews.org This progression reflects a broader trend in chemistry, moving from the synthesis of basic molecules to their application in creating complex, functional systems.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₇ClO₂ |
| Molecular Weight | 332.95 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran) |
Data sourced from multiple references. axios-research.comontosight.ai
Table 2: Key Reactions of Chloroformates
| Reactant | Product | Reaction Description |
|---|---|---|
| Amine (H₂NR') | Carbamate (B1207046) (ROC(O)-N(H)R') | Forms a carbamate linkage, often used in protecting group chemistry. wikipedia.org |
| Alcohol (HOR') | Carbonate Ester (ROC(O)-OR') | Creates a carbonate ester, a key reaction in polycarbonate synthesis. wikipedia.orgreanin.com |
| Carboxylic Acid (HO₂CR') | Mixed Anhydride (B1165640) (ROC(O)−OC(O)R') | Forms a mixed anhydride, a reactive intermediate for further synthesis. wikipedia.org |
These are general reactions for the chloroformate functional group. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
octadecyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDURWGNZCVESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068656 | |
| Record name | Carbonochloridic acid, octadecyl ester | |
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Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51637-93-5 | |
| Record name | Carbonochloridic acid, octadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51637-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbonochloridic acid, octadecyl ester | |
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| Record name | Carbonochloridic acid, octadecyl ester | |
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| Record name | Carbonochloridic acid, octadecyl ester | |
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| Record name | Octadecyl chloroformate | |
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Synthetic Methodologies and Reaction Pathways of Octadecyl Chloroformate
Preparative Chemistry of Octadecyl Chloroformate
The synthesis of this compound is most commonly achieved through the reaction of octadecanol with a phosgene (B1210022) equivalent. The specifics of the reagents and reaction conditions are crucial for achieving high yields and purity.
Common Synthetic Routes and Reagents
The most prevalent and industrially significant method for synthesizing this compound is the direct reaction of octadecanol with phosgene. smolecule.comontosight.ai This reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org
Alternative, less common synthetic routes may involve the use of phosgene surrogates like diphosgene or triphosgene, particularly in laboratory settings to mitigate the hazards associated with handling gaseous phosgene. google.comepo.org Another approach involves using other activating agents such as carbonyl diimidazole, although this method is generally less efficient than the phosgene route. smolecule.com
A summary of common reagents is presented in the table below:
| Reagent | Role | Reference |
| Octadecanol | Starting alcohol | smolecule.comontosight.ai |
| Phosgene | Primary chloroformylating agent | smolecule.comontosight.aiwikipedia.org |
| Diphosgene | Phosgene surrogate | google.com |
| Triphosgene | Phosgene surrogate | google.comepo.orgnih.gov |
| Pyridine (B92270) | Base catalyst | nih.govresearchgate.net |
| Sodium Bicarbonate | Base | nih.gov |
| Potassium Bicarbonate | Base | nih.gov |
Considerations for Reaction Conditions and Yield Optimization
Optimizing reaction conditions is critical for maximizing the yield and minimizing the formation of byproducts in the synthesis of this compound. Key parameters include temperature, solvent, and the method of reagent addition.
Temperature: The synthesis of this compound often requires elevated temperatures compared to its shorter-chain counterparts, with optimal conditions typically falling between 50-60°C. smolecule.com Temperatures exceeding this range can lead to thermal decomposition and the formation of unwanted byproducts. smolecule.com However, for certain processes involving higher aliphatic alcohols, temperatures up to 75°C may be desirable. google.com
Continuous Flow vs. Batch Reactors: Continuous flow synthesis has emerged as a superior method for producing this compound, offering precise control over reaction parameters and enhanced safety, especially when handling toxic phosgene. smolecule.comgoogle.com Traditional batch reactors require careful management of the exothermic reaction and present challenges in ensuring uniform heat distribution. smolecule.com
Impurity Profile: The primary impurities in this compound synthesis include unreacted octadecanol and byproducts from hydrolysis and thermal decomposition. smolecule.com Hydrolysis, caused by moisture in the reaction system, leads to the consumption of phosgene and the formation of octadecanol and carbon dioxide. smolecule.com Therefore, maintaining anhydrous conditions is crucial for high yields. smolecule.com
Fundamental Reaction Mechanisms Involving this compound
This compound is a reactive compound that participates in a variety of chemical transformations, primarily driven by the electrophilic nature of the carbonyl carbon.
Nucleophilic Acyl Substitution Pathways
The core reactivity of this compound is defined by nucleophilic acyl substitution. In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. smolecule.com
This fundamental pathway is the basis for its reactions with various nucleophiles, including amines, alcohols, and carboxylic acids, to form carbamates, carbonates, and mixed anhydrides, respectively. smolecule.comwikipedia.org
Formation of Carbamates and Ureas
This compound readily reacts with primary and secondary amines to form N-substituted carbamates. smolecule.comwikipedia.orgnih.gov This reaction is a cornerstone of its utility in organic synthesis, allowing for the introduction of the octadecyl-oxycarbonyl protecting group or the synthesis of long-chain carbamate-containing molecules. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a base to neutralize the HCl produced. wikipedia.orgnih.gov
While this compound itself does not directly form ureas in a single step, the carbamates formed from its reaction with amines can be further transformed. For instance, a carbamate (B1207046) can react with another amine under specific conditions to yield a urea. commonorganicchemistry.com More commonly, ureas are synthesized through the reaction of an isocyanate with an amine. organic-chemistry.orgwikipedia.org
Pathways to Isocyanates and Related Heterocycles
Octadecyl isocyanate can be synthesized from this compound. One route involves the reaction of the chloroformate with an azide (B81097) source to form an acyl azide, which then undergoes a Curtius rearrangement to yield the isocyanate. organic-chemistry.orgorganic-chemistry.org
The reactivity of this compound also extends to the synthesis of various heterocyclic compounds. For example, it can be used in multi-step syntheses to create complex structures containing the octadecyl moiety. One example involves the reaction of hexadecyl chloroformate (a close analog) in the synthesis of the drug cetilistat. scispace.com The reaction with amines can lead to intermediates that are then cyclized to form heterocyclic rings. researchgate.netscispace.com
Esterification and Transesterification Kinetics
The kinetics of esterification and transesterification reactions involving this compound are governed by mechanisms common to acyl chlorides, primarily the bimolecular nucleophilic acyl substitution. While specific kinetic data for this compound is not extensively published, the principles can be understood from studies on analogous shorter-chain alkyl chloroformates. The reaction of an alcohol with this compound to form a carbonate ester proceeds via a nucleophilic attack of the alcohol on the carbonyl carbon of the chloroformate.
The generally accepted mechanism for the solvolysis (reaction with a solvent, such as an alcohol) of primary alkyl chloroformates is a bimolecular addition-elimination pathway. researchgate.net In this process, the nucleophile (alcohol) adds to the carbonyl group to form a transient tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the final product. The rate of this reaction is influenced by several factors, including the structure of the alcohol, the solvent, and the temperature. For long-chain compounds like this compound, steric hindrance from the octadecyl group can influence the rate of nucleophilic attack compared to shorter-chain analogues. smolecule.com
Kinetic studies on various alkyl chloroformates are often analyzed using the extended Grunwald-Winstein equation, which relates the reaction rate to the solvent's nucleophilicity (NT) and ionizing power (YCl). The equation is:
log(k/k₀) = lNT + mYCl
Here, 'l' represents the sensitivity of the solvolysis to solvent nucleophilicity, and 'm' is the sensitivity to solvent ionizing power. For primary alkyl chloroformates, high 'l' values (typically >1.5) and moderate 'm' values (~0.5) are indicative of a bimolecular addition-elimination mechanism. mdpi.com This suggests that the reaction rate is highly dependent on the nucleophilic participation of the solvent.
Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Alkyl Chloroformates This table presents data for shorter-chain analogues to illustrate the kinetic principles applicable to this compound.
| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Phenyl Chloroformate | 1.66 | 0.56 | Addition-Elimination | nih.gov |
| Propargyl Chloroformate | 1.37 | 0.47 | Addition-Elimination | nih.gov |
| n-Butyl Chloroformate | 1.65 | 0.58 | Addition-Elimination | mdpi.com |
| 3-Chloropropyl Chloroformate | 1.86 | 0.49 | Addition-Elimination | mdpi.com |
The kinetics of esterification can also be viewed from the perspective of using this compound to esterify a carboxylic acid. This reaction proceeds through the formation of a mixed carboxylic-carbonic anhydride (B1165640) intermediate. researchgate.net The carboxylic acid, typically activated by a base like triethylamine (B128534), reacts with this compound. This highly reactive mixed anhydride is then attacked by an alcohol to yield the desired ester. The reaction is generally fast and conducted under mild conditions, often catalyzed by a substance like 4-(dimethylamino)pyridine. researchgate.net
Side Reactions and Selectivity in this compound Chemistry
The utility of this compound in synthesis is often moderated by the occurrence of side reactions, which can affect product yield and purity. Control over these reactions is a key aspect of achieving high selectivity.
Side Reactions During Synthesis: The primary method for synthesizing this compound is the reaction of octadecanol with phosgene. smolecule.com Several side reactions can occur during this process:
Hydrolysis: Moisture in the reaction system is highly detrimental. Water reacts with phosgene to produce hydrochloric acid and carbon dioxide, consuming the reagent. google.com Water can also hydrolyze the this compound product back to octadecanol. Maintaining anhydrous conditions is critical for high yield. smolecule.com
Carbonate Formation: A significant byproduct is the symmetrical dioctadecyl carbonate. This can form if the this compound product reacts with unreacted octadecanol, a reaction that can be promoted by elevated temperatures. smolecule.com
Thermal Decomposition: At temperatures exceeding 60°C, thermal decomposition pathways become more pronounced, leading to the formation of octadecene, HCl, and CO2. smolecule.com
Bis-chloroformate Formation: Using an excess of phosgene can lead to the formation of other chlorinated species. smolecule.com
Side Reactions During Application: When this compound is used as a reagent, for instance, in esterification or in the formation of carbamates (by reaction with amines), other side reactions are possible:
Symmetrical Anhydride Formation: When esterifying a carboxylic acid, the intermediate mixed carboxylic-carbonic anhydride can react with another molecule of the carboxylic acid to form a symmetrical anhydride. This side reaction reduces the yield of the desired ester. acs.org
Urea Formation: In reactions with primary amines to form carbamates, if the temperature is not well-controlled or if there is an excess of the amine, the initially formed carbamate can sometimes react further, or the isocyanate formed via decomposition can react with the amine to form a symmetrically substituted urea.
Selectivity: Achieving high selectivity for the desired product requires careful control of reaction conditions.
Temperature: Optimal temperatures for the synthesis of this compound are between 50-60°C. Lower temperatures slow the reaction, while higher temperatures promote thermal decomposition and the formation of dioctadecyl carbonate. smolecule.com
Catalyst/Base: In the synthesis of this compound, and in its subsequent reactions, a base is used to scavenge the HCl byproduct. The choice of base is crucial for selectivity. Pyridine is often preferred as it provides good catalytic activity while maintaining high selectivity for the chloroformate product. smolecule.com Stronger, more sterically hindered bases may be used in other applications to favor one reaction pathway over another.
Solvent: The choice of solvent affects both reaction kinetics and product purity. Dichloromethane is often used for the synthesis of this compound due to its inertness and ability to dissolve both reactants. smolecule.com The polarity and nucleophilicity of the solvent can influence which reaction pathway is favored, as seen in solvolysis studies of related compounds. mdpi.com
Table 2: Influence of Reaction Conditions on Byproduct Formation in Chloroformate Chemistry
| Condition / Factor | Observation / Side Product | Reason / Mechanism | Reference |
|---|---|---|---|
| Excess Moisture | Hydrolysis of Phosgene & Product | Phosgene reacts with H₂O to form HCl and CO₂. Chloroformate hydrolyzes to alcohol. | smolecule.comgoogle.com |
| Temperature > 60°C | Thermal Decomposition, Increased Carbonate Formation | Promotes elimination reaction to form alkene (octadecene). Favors reaction between product and unreacted alcohol. | smolecule.com |
| Excess Amine (in Carbamate Synthesis) | Urea Formation | Isocyanate intermediate reacts with excess amine. | metu.edu.tr |
| Inappropriate Base | Lower Selectivity | Stronger or less ideal bases can promote side reactions. Pyridine is noted for high selectivity. | smolecule.com |
| Carboxylic Acid Coupling | Symmetrical Anhydride Formation | Mixed anhydride intermediate reacts with another acid molecule instead of the target nucleophile. | acs.org |
Advanced Applications in Materials Science and Surface Engineering
Surface Modification and Functionalization Strategies
The reactivity of the chloroformate group allows for the covalent attachment of the octadecyl chain to substrates possessing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. This process fundamentally alters the interfacial properties of the material, transforming a potentially hydrophilic or reactive surface into one that is nonpolar, inert, and water-repellent. This targeted modification is critical in the design of advanced materials where controlling the interaction between a surface and its environment is paramount.
The primary outcome of grafting octadecyl chains onto a surface is a significant reduction in its surface energy. This change manifests as increased hydrophobicity (water repellency) and, to some extent, oleophobicity (oil repellency).
Hydrophobicity: A surface functionalized with a dense layer of octadecyl groups presents a nonpolar, paraffin-like interface to the environment. Water, being highly polar, has minimal affinity for this surface. This weak attraction causes water to bead up into droplets with a high contact angle, minimizing its contact area with the solid. Surfaces modified with long-chain alkyl silanes, which create a similar octadecyl-rich surface, demonstrate this principle effectively. The long hydrocarbon chains prevent water from spreading, a critical property for applications requiring water resistance.
Oleophobicity: While highly hydrophobic, surfaces modified with octadecyl chains are not necessarily superoleophobic. Oleophobicity requires a surface with extremely low surface energy, capable of repelling nonpolar liquids like oils and organic solvents. Generally, liquids with a surface tension lower than that of the solid surface will wet it. To repel oils, which have low surface tension, the solid surface energy must be even lower. This is often achieved using fluorinated compounds. However, significant oleophobicity can be achieved with non-fluorinated chemistry, as demonstrated by specialized coatings that exhibit high contact angles for oils like hexadecane. silcotek.comnanoslic.com
The effectiveness of these modifications is quantified by measuring the contact angle of various liquids on the treated surface. A higher contact angle indicates greater repellency.
| Coating/Surface Treatment | Test Liquid | Contact Angle (°) | Surface Property |
|---|---|---|---|
| Dursan Prototype Coating | Deionized Water | 112.1 - 163.0 | Superhydrophobic |
| Dursan Prototype Coating | Hexadecane | 53.0 - 79.0 | Oleophobic |
| Fluorinated Graphene Oxide/PDMS | Water | ~173.7 | Superhydrophobic |
| Fluorinated Graphene Oxide/PDMS | Coconut Oil | ~94.9 | Oleophobic |
The key to the durability and stability of surface modifications made with octadecyl chloroformate is the formation of a covalent bond between the octadecyl moiety and the substrate. The chloroformate group (-O-CO-Cl) is highly reactive toward nucleophiles commonly found on the surfaces of various materials. For instance, it readily reacts with hydroxyl (-OH) groups to form a stable carbonate linkage and with amine (-NH2) groups to form a carbamate (B1207046) linkage, releasing hydrochloric acid as a byproduct. This robust chemical bond ensures that the functional layer is not easily removed by mechanical abrasion or solvent washing.
Polyethylene (PE) is a widely used polymer known for its chemical inertness, which stems from its backbone of nonpolar, saturated carbon-hydrogen (C-H) bonds. This lack of reactive functional groups makes it notoriously difficult to modify directly. Functionalizing the surface of PE is a significant challenge in polymer science, as it is crucial for improving properties like adhesion and wettability. nasa.govnih.gov
Direct reaction of this compound with the C-H bonds of a pristine polyethylene surface is not a feasible pathway under normal conditions. Therefore, a pre-functionalization step is typically required to introduce reactive sites onto the polymer surface. Methods such as plasma treatment or corona discharge in the presence of oxygen can generate hydroxyl (-OH), carboxyl (-COOH), and other oxygen-containing groups on the PE surface. These newly formed groups can then serve as anchor points for the covalent grafting of this compound, allowing the attachment of the long, hydrophobic alkyl chains. nih.gov This process transforms the inert surface, enabling control over its surface energy and compatibility with other materials.
Silica (B1680970) (SiO₂) is a material rich in surface silanol (B1196071) groups (Si-OH), making it an ideal substrate for functionalization with this compound. The hydroxyl groups of the silanols can directly attack the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a covalent Si-O-CO-O-R linkage and covalently grafting the octadecyl chain to the silica surface.
This derivatization is fundamental to many fields, most notably in chromatography. Silica gel modified with octadecyl groups is the most common stationary phase used in reversed-phase high-performance liquid chromatography (RP-HPLC). This "C18" phase creates a nonpolar surface that retains nonpolar analytes from a polar mobile phase. The density and conformation of the grafted octadecyl chains significantly influence the chromatographic performance, affecting selectivity and retention. nih.gov Research has shown that the method of preparation (e.g., grafting vs. sol-gel) can alter the orientation of the alkyl chains from a disordered, liquid-like state to a more ordered, crystalline conformation. researchgate.net
| Modification Method | Silica Substrate | Resulting C18 Chain Conformation | Key Property/Application |
|---|---|---|---|
| Grafting (e.g., with Octadecyltrimethoxysilane) | Commercial Fumed Silica | Liquid-like (disordered) | Stationary phase for RP-HPLC |
| Sol-Gel Method (co-condensation) | TEOS and ODS precursors | Crystalline-like (ordered) | Higher carbon content, tailored porosity |
| Surface-Initiated ATRP | Initiator-Modified Silica | High-density polymer brushes | Enhanced selectivity for PAHs in HPLC nih.gov |
The principles of surface functionalization with octadecyl groups extend to the nanoscale, where modifying the surface of nanoparticles can dramatically alter their behavior and create novel functionalities. By grafting octadecyl chains onto nanomaterials, researchers can control their dispersibility, surface chemistry, and interaction with surrounding media.
For example, magnetic iron oxide nanoparticles coated with a silica shell (Fe₃O₄@SiO₂) can be functionalized with octadecyl groups. This modification transforms the hydrophilic silica surface into a hydrophobic one, making the nanoparticles readily dispersible in organic solvents. Such functionalized nanoparticles have been successfully employed as a powerful sorbent for extracting volatile organic compounds from complex matrices like human urine for biomarker analysis. lsu.edu Similarly, mesoporous silica nanoparticles like MCM-41 can be modified with octadecyl groups, which alters their surface properties and can impact their performance in applications such as catalysis and drug delivery by controlling the surface polarity and accessibility of the pores. nanoscience.com
Superhydrophobicity is an extreme form of water repellency, characterized by water contact angles exceeding 150° and very low contact angle hysteresis (typically <10°). biolinscientific.com This combination allows water droplets to roll off a surface with the slightest tilt, picking up dirt and contaminants along the way, a phenomenon known as the "Lotus Effect."
The creation of such surfaces relies on two key principles:
Low Surface Energy: The surface must be chemically hydrophobic. Grafting octadecyl chains via this compound or similar reagents provides the necessary low surface energy.
Hierarchical Roughness: The surface must possess a specific micro- and nanoscale texture. This roughness traps air pockets between the surface and a water droplet, creating a composite interface that minimizes the contact between the liquid and the solid, leading to extremely high contact angles.
While this compound provides the chemical hydrophobicity, it must be combined with a method to generate surface roughness. This can be achieved by applying it to an inherently rough substrate or by incorporating nanoparticles (e.g., silica) into the coating formulation. For instance, a method for creating a superhydrophobic surface involves treating a substrate to create hydroxyl groups, then contacting it with a solution of a reactive octadecyl-containing molecule, such as octadecyltrichlorosilane, which crosslinks on the surface to create both roughness and low surface energy. researchgate.net This results in surfaces with exceptional water repellency and self-cleaning properties. researchgate.net
| Fabrication Method | Low Surface Energy Material | Achieved Water Contact Angle (°) | Achieved Sliding Angle/Hysteresis (°) | Key Feature |
|---|---|---|---|---|
| Plasma treatment and OTS solution coating | Octadecyltrichlorosilane (OTS) | 155 - 180 | Hysteresis < 15 | Creates self-cleaning surface on various substrates researchgate.net |
| Air-assisted Electrospray | Silicon dioxide nanopowder in polymer | ~167.1 | Not specified | Remarkable water and oil repellency lsu.edu |
| AKD Melt Casting | Alkylketene Dimer (AKD) | ~164 | Receding angle ~147 | Surface develops prickly micro/nanostructure over time nih.gov |
Covalent Grafting onto Substrate Materials
Role in Advanced Materials Development
This compound is a highly reactive chemical intermediate valued in materials science for its ability to covalently bond the long, hydrophobic octadecyl (C18) alkyl chain onto various substrates. This functionalization is a key strategy for tuning the surface properties of materials, leading to the development of advanced materials with tailored characteristics for specific, high-performance applications. The reactivity of the chloroformate group with nucleophiles such as alcohols and amines allows for the stable attachment of the C18 chain, profoundly altering the surface energy and chemical nature of the modified material.
Fabrication of Modified Biomaterials
The modification process typically involves the reaction of this compound with hydroxyl (-OH) or amine (-NH2) groups present on the surface of a biomaterial, such as a biocompatible polymer (e.g., chitosan, polylactides) or nanoparticles. This reaction forms stable carbonate or carbamate linkages, respectively, grafting the long alkyl chains to the material. nih.govorganic-chemistry.org For instance, modifying nanoparticles with these long alkyl chains can enhance their dispersion in non-polar media or improve their uptake by cells for applications in drug delivery. This surface engineering is crucial for creating functional biomaterials for tissue engineering scaffolds, medical implants, and targeted therapeutic delivery systems. nih.gov
| Property Modified | Effect of Octadecyl Group Introduction | Rationale | Potential Application |
| Surface Wettability | Increased Hydrophobicity | The non-polar C18 alkyl chain repels water, increasing the water contact angle. | Controlling protein adsorption on implants. |
| Biocompatibility | Altered Cellular Interaction | Changes in surface energy affect how cells attach and proliferate on the material. | Designing scaffolds for tissue engineering. |
| Dispersion | Enhanced in Non-polar Media | Hydrophobic surfaces improve stability in lipid-based or non-aqueous formulations. | Nanoparticle-based drug delivery systems. |
| Drug Loading/Release | Modified for Hydrophobic Drugs | A hydrophobic matrix can better encapsulate non-polar therapeutic agents. | Controlled release of hydrophobic drugs. |
Enhancement of Membrane and Film Performance
In the field of separation science and surface technology, the performance of membranes and films is largely dictated by their surface chemistry. This compound is utilized to modify these surfaces, primarily to increase their hydrophobicity. Grafting the octadecyl chain onto a membrane surface can dramatically change its interaction with aqueous and organic liquids, a critical factor in applications such as membrane distillation, reverse osmosis, and specialized filtration. researchgate.netresearchgate.net
| Performance Metric | Unmodified Polymer Film | Film Modified with Octadecyl Group | Scientific Principle |
| Water Contact Angle | ~70° (e.g., PET) nih.gov | >100° | The introduction of non-polar C18 chains reduces surface energy, leading to increased hydrophobicity. google.com |
| Wetting Resistance | Low | High | A hydrophobic surface creates a high liquid entry pressure, preventing water from penetrating membrane pores. researchgate.net |
| Fouling Resistance | Prone to biofouling | Reduced | Hydrophobic surfaces can limit the adhesion of certain foulants and biofilms. aic-coatings.com |
| Separation Efficiency | Application-dependent | Enhanced for specific uses | In oil-water separation, a hydrophobic surface facilitates the selective passage of oil while repelling water. |
Application in Specialty Coatings and Functional Paints
This compound is a key reagent in the formulation of specialty coatings and functional paints designed to impart hydrophobicity. By incorporating the octadecyl functional group into a coating system, surfaces can be rendered water-repellent, self-cleaning, and resistant to corrosion and moisture. ulprospector.com The long alkyl chain lowers the surface energy of the coating, causing water to bead up and roll off rather than spreading, a phenomenon known as the "lotus effect" when combined with surface micro-texturing. ulprospector.com
The chloroformate group allows the octadecyl moiety to be chemically bonded to polymer binders within the paint or coating formulation, ensuring the durability and longevity of the hydrophobic effect. google.comnasa.gov This is superior to simply mixing in non-reactive hydrophobic additives, which can leach out over time. Applications for such coatings are extensive, including architectural coatings that resist weathering, marine paints that reduce biofouling, and protective layers for automotive and aerospace components that improve durability and reduce maintenance. ulprospector.comgoogle.com
| Coating Characteristic | Standard Coating | Coating with Octadecyl Functionalization | Performance Advantage |
| Water Contact Angle | < 90° (Hydrophilic) | > 90° (Hydrophobic), can exceed 150° (Superhydrophobic) ulprospector.com | Water repellency, self-cleaning properties. google.com |
| Corrosion Resistance | Moderate | High | Prevents moisture and corrosive salts from reaching the underlying substrate. ulprospector.com |
| Durability | Variable | Enhanced | Covalent bonding of the hydrophobic group prevents its removal during cleaning or environmental exposure. |
| Surface Adhesion | Standard | Low (for contaminants) | Dirt and debris do not adhere strongly and are washed away by rolling water droplets. ulprospector.com |
Polymerization-based Surface Modification (e.g., Octadecylsiloxane systems)
Polymerization-based techniques offer a powerful method for creating dense, well-defined polymer layers, or "brushes," on a surface to fundamentally alter its properties. This compound can be integrated into these strategies, particularly in "grafting-to" and "grafting-from" methodologies. acs.orgresearchgate.net
In a "grafting-to" approach, pre-synthesized polymers with reactive side chains (e.g., hydroxyl groups) can be treated with this compound. This reaction attaches the C18 tail to the polymer backbone, which is then anchored to a substrate.
In a "grafting-from" approach, a surface is first functionalized with an initiator molecule. This initiator is then used to grow polymer chains directly from the surface. While this compound is not typically the initiator itself, it can be used to modify a surface to anchor an initiator or to functionalize a monomer before polymerization. A prominent example of this type of modification involves surface-initiated atom transfer radical polymerization (SI-ATRP) of monomers like octadecyl acrylate to create high-density polymer brushes with long alkyl side chains. nih.govresearchgate.net These methods allow for precise control over the thickness and density of the grafted polymer layer, enabling the engineering of surfaces with specific wettability, lubricity, and adhesive properties. Such modified surfaces are critical in the development of advanced sensors, microfluidic devices, and chromatography stationary phases. nih.gov
| Modification Technique | Description | Role of Octadecyl Group | Resulting Structure |
| "Grafting-To" | Pre-formed polymers are attached to a substrate. | The octadecyl group is attached to the polymer backbone (via this compound) prior to surface anchoring. | Polymer layer with moderate grafting density due to steric hindrance. researchgate.net |
| "Grafting-From" (e.g., SI-ATRP) | Polymer chains are grown directly from initiator sites on a surface. acs.org | Monomers containing the octadecyl group (e.g., octadecyl acrylate) are polymerized from the surface. nih.gov | High-density, well-defined polymer brushes with covalently attached C18 side chains. researchgate.net |
Applications in Organic Synthesis and Medicinal Chemistry
Octadecyl Chloroformate as a Versatile Reagent in Organic Transformations
The utility of this compound stems from its nature as an acyl chloride, making it an effective acylating agent. This reactivity is harnessed in several key synthetic operations.
This compound serves as a reagent for the esterification of carboxylic acids. The reaction proceeds through the formation of a mixed anhydride (B1165640), which subsequently reacts with an alcohol to yield the desired ester. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org This method is particularly useful for creating esters under mild conditions.
The general transformation can be represented as follows:
Activation of Carboxylic Acid: The carboxylic acid reacts with this compound to form a mixed carbonic-carboxylic anhydride.
Nucleophilic Acyl Substitution: An alcohol attacks the activated carbonyl of the original carboxylic acid moiety, leading to the formation of the ester and releasing carbon dioxide and the corresponding alcohol from the chloroformate.
Table 1: General Reaction Scheme for Ester Synthesis via Mixed Anhydride
| Reactant 1 | Reactant 2 | Intermediate | Product | Byproducts |
| Carboxylic Acid (R'-COOH) | This compound | Mixed Anhydride | Fatty Acid Ester (R'-COOR") | Octadecanol, CO₂, HCl |
| Alcohol (R"-OH) |
A primary and widespread application of this compound is in the synthesis of carbamates (also known as urethanes). This reaction involves the treatment of a primary or secondary amine with this compound, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to act as an acid scavenger. researchgate.net The reaction is a robust method for installing a long-chain alkyl group onto a nitrogen atom through a stable carbamate (B1207046) linkage. organic-chemistry.orgnih.gov
This transformation is fundamental in medicinal chemistry for several reasons:
Modifying Solubility: The introduction of the long C18 alkyl chain significantly increases the lipophilicity of a molecule, which can be crucial for modulating its pharmacokinetic properties.
Protecting Group: The resulting octadecyloxycarbonyl group can serve as a protecting group for amines in multi-step syntheses. wikipedia.org
Bioisosteric Replacement: The carbamate group can act as a more stable bioisostere for amide or ester bonds in drug candidates.
Table 2: Synthesis of Carbamates from Various Amines
| Amine Type | General Structure | Reagent | Product |
| Primary Amine | R-NH₂ | This compound | Octadecyl N-alkylcarbamate |
| Secondary Amine | R₂NH | This compound | Octadecyl N,N-dialkylcarbamate |
| Heterocyclic Amine | (e.g., Piperidine) | This compound | Octadecyl piperidine-1-carboxylate |
This compound can be used to synthesize derivatives of hydrazine (B178648), such as carbazates (esters of carbazic acid), which are closely related to semicarbazides. The reaction of this compound with hydrazine hydrate (B1144303) leads to the formation of octadecyl carbazate (B1233558). A well-documented analogous reaction uses ethyl chloroformate and hydrazine hydrate to produce ethyl hydrazodicarboxylate, showcasing the general applicability of this synthetic route. orgsyn.org
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the chloroformate. By controlling the stoichiometry, it is possible to favor mono-acylation of the hydrazine molecule. These carbazate derivatives are stable intermediates that can be used in further synthetic steps.
The reactivity of this compound and its analogs is leveraged in the construction of complex heterocyclic systems. A notable example is the use of the closely related hexadecyl chloroformate in the synthesis of Cetilistat, a drug used for the treatment of obesity. google.comgoogle.com In this synthesis, hexadecyl chloroformate reacts with 2-amino-5-methylbenzoic acid. google.comgoogle.com The amine group of the benzoic acid derivative attacks the chloroformate, forming a carbamate intermediate (2-hexadecyloxycarbonylamino-5-methylbenzoic acid). google.com This intermediate then undergoes a cyclization reaction to form the core heterocyclic structure of the drug, a benzoxazinone. google.comgoogle.com This example highlights how long-chain alkyl chloroformates are used to build key structural motifs in medicinally relevant heterocyclic compounds. nih.gov
Contribution to Pharmaceutical and Agrochemical Synthesis
The transformations enabled by this compound are directly applicable to the synthesis of marketable chemical products, especially in the pharmaceutical sector.
The synthesis of carbamate-linked molecules is a crucial strategy in the production of Active Pharmaceutical Ingredients (APIs). google.com The introduction of the octadecyl group can confer specific properties required for a drug's mechanism of action.
As previously mentioned, the synthesis of the API Cetilistat provides a clear illustration of this role. google.comgoogle.com
Step 1: Carbamate Formation: 2-amino-5-methylbenzoic acid is reacted with hexadecyl chloroformate in the presence of pyridine. google.com This step attaches the long alkyl chain, which is essential for the drug's function as a lipase (B570770) inhibitor.
Step 2: Cyclization: The resulting N-acylated aminobenzoic acid is then cyclized to form the 2-hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one, the final API. google.com
This multi-step synthesis demonstrates the role of a long-chain alkyl chloroformate as a key building block in the industrial production of a modern pharmaceutical agent. google.com The chloroformate facilitates the introduction of a critical lipophilic tail into the molecule, which is designed to interact with the active site of its biological target.
Table 3: Key Reagents in the Synthesis of Cetilistat Intermediate
| Step | Starting Material | Reagent | Solvent | Product |
| Carbamate Formation | 2-amino-5-methylbenzoic acid | Hexadecyl chloroformate | Pyridine, Toluene | 2-hexadecyloxycarbonylamino-5-methylbenzoic acid |
Synthesis of Nucleoside Analogues with Antitumor Activity
Nucleoside analogues are a cornerstone of chemotherapy, functioning as antimetabolites that interfere with the synthesis of DNA and RNA in rapidly dividing cancer cells. A significant area of research focuses on enhancing the efficacy of these analogues by increasing their lipophilicity. This modification can improve their ability to cross cell membranes and can alter their metabolic pathways.
The introduction of long alkyl chains is one strategy to increase lipophilicity. While direct examples of this compound in clinically used nucleoside analogues are not widespread, the underlying chemical strategy is well-established. This compound reacts with an available amino group on a nucleoside base (such as the exocyclic amine of cytidine (B196190) or adenosine) to form a stable carbamate (or urethane) linkage. This reaction effectively appends the long octadecyl chain to the molecule.
A pertinent example of this strategy is found in the development of lipophilic analogues of carmofur (B1668449), an anticancer agent related to the nucleoside analogue 5-fluorouracil. Researchers have synthesized derivatives of carmofur that incorporate octadecyl urethane (B1682113) side chains. nih.govnih.gov These modifications are designed to enhance the compound's interaction with cell membranes, potentially leading to different mechanisms of action or improved cellular uptake. The formation of the urethane linkage in these analogues is chemically equivalent to the reaction that would occur between a nucleoside amine and this compound. This research underscores the therapeutic potential of creating highly lipophilic derivatives of nucleoside-like anticancer agents by incorporating long alkyl chains such as the octadecyl group. nih.govnih.gov
| Parameter | Description | Relevance to this compound |
| Target Molecule Class | Nucleoside Analogues | Modification of nucleobases containing primary or secondary amine groups. |
| Reaction Type | N-Acylation | Forms a stable N-octadecyloxycarbonyl (carbamate/urethane) derivative. |
| Intended Outcome | Increased Lipophilicity | The 18-carbon chain significantly enhances the hydrophobicity of the analogue. |
| Therapeutic Goal | Improved anticancer activity, enhanced cell membrane permeability. nih.gov |
Development of Ether Lipids and Bioactive Analogues (e.g., Edelfosine)
Ether lipids are a class of phospholipids (B1166683) characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which makes them resistant to degradation by certain phospholipase enzymes. This stability has made them attractive targets for drug development. Edelfosine (1-O-octadecyl-2-O-methyl-glycero-3-phosphocholine) is the prototype of synthetic anticancer ether lipids, known for inducing apoptosis in cancer cells without directly targeting DNA. datapdf.com
The key structural feature of Edelfosine is the octadecyl ether bond. The synthesis of this bond is a critical step in the preparation of Edelfosine and its analogues. However, it is important to note that this compound is not the appropriate reagent for this transformation. The chemical function of a chloroformate is to react with nucleophiles to form carbonates (with alcohols) or carbamates (with amines).
The formation of the ether linkage in Edelfosine is typically achieved through a Williamson ether synthesis. In this reaction, a glycerol-derived alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an octadecyl chain. Common reagents used for this step include 1-bromooctadecane (B154017) or octadecyl mesylate.
Therefore, while the octadecyl group is essential to the structure and activity of Edelfosine, its introduction relies on synthetic pathways for ether formation, which are distinct from the chemistry of this compound.
| Compound | Key Structural Feature | Typical Synthetic Reagent | Role of this compound |
| Edelfosine | Octadecyl ether linkage | 1-Bromooctadecane | Not used in this synthesis. |
| Edelfosine Analogues | Alkyl ether linkage | Alkyl halides or mesylates | Not applicable for ether bond formation. |
Preparation of Specific Anticancer Agents and Drug Candidates (e.g., Thiazolidine-4-carboxylic acid amides)
Derivatives of thiazolidine-4-carboxylic acid have emerged as a promising class of compounds with potential anticancer activity. Research has focused on modifying the core structure to enhance potency and selectivity against various cancer cell lines. One notable series of compounds are 2-arylthiazolidine-4-carboxylic acid amides, which have shown significant cytotoxic effects against prostate cancer and melanoma cell lines. nih.gov
A key example from this class is (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide. nih.gov In this molecule, a long, lipophilic octadecyl chain is attached as an amide to the carboxylic acid function at the C4 position of the thiazolidine (B150603) ring.
It is crucial to clarify the synthetic methodology for these specific compounds. The formation of an amide bond involves the coupling of a carboxylic acid with an amine. The published synthesis of (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide proceeds by reacting the corresponding thiazolidine-4-carboxylic acid with octadecylamine (B50001) using standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov
This compound is not used to create this C-terminal amide linkage. The function of this compound would be to react with the secondary amine within the thiazolidine ring (at the N3 position) to form a carbamate. While N-acylation is a possible modification for this class of compounds, the specific anticancer agents highlighted in the literature feature the long alkyl chain as a C-terminal amide, not an N-terminal carbamate. nih.gov
| Target Compound | Modification | Synthetic Method | Relevance of this compound |
| Thiazolidine-4-carboxylic acid octadecylamide | Amide bond at C4-carboxyl group | Coupling of the carboxylic acid with octadecylamine (e.g., using EDCI) nih.gov | Not used for this transformation. |
| N-Acylated Thiazolidine | Carbamate at N3-amine group | Reaction of the ring nitrogen with a chloroformate | A potential but different modification from the primary anticancer compounds discussed. |
This compound in Peptide Synthesis and Protection Strategies
In peptide synthesis, it is essential to temporarily block the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. This "protection" prevents unwanted side reactions, such as self-polymerization. masterorganicchemistry.com Chloroformates are a classic and widely used class of reagents for this purpose. highfine.com
The reaction of a chloroformate with the N-terminal amine of an amino acid forms a carbamate. This functional group is stable under the conditions of peptide bond formation but can be cleaved later under specific conditions to reveal the free amine. The most well-known examples are benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which form the Cbz and Fmoc protecting groups, respectively. masterorganicchemistry.comwikidot.com
This compound functions in precisely the same manner. It reacts with an amino acid to form an N-octadecyloxycarbonyl (Odc) derivative. The resulting Odc-protected amino acid can then be used in subsequent peptide coupling steps.
The primary characteristic that the Odc group imparts is a very high degree of lipophilicity due to its 18-carbon alkyl chain. This property can be strategically employed in several ways:
Synthesis of Lipopeptides: Lipopeptides are peptides conjugated to lipid moieties, which can enhance their interaction with cell membranes, improve stability, or target them to specific biological locations. Using Odc-protected amino acids is a direct method for incorporating a long lipid tail during synthesis.
Modified Solubility: The Odc group can alter the solubility of the protected amino acid or peptide fragment, which can be useful in certain synthetic strategies, particularly in solution-phase synthesis, by allowing for purification in less polar solvent systems.
Orthogonal Protection Schemes: While not as commonly used as Boc or Fmoc, the Odc group could potentially be part of an orthogonal protection strategy, where different protecting groups are selectively removed under distinct conditions. The cleavage of the Odc group would likely require conditions similar to those used for other simple alkyl carbamates, such as strong acidic hydrolysis, making it orthogonal to the base-labile Fmoc group.
| Protecting Group | Reagent | Key Feature | Cleavage Condition |
| Cbz (Benzyloxycarbonyl) | Benzyl Chloroformate | Removed by catalytic hydrogenation. wikidot.com | H₂/Pd |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base-labile. masterorganicchemistry.com | Piperidine |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate | Acid-labile. masterorganicchemistry.com | Trifluoroacetic Acid (TFA) |
| Odc (Octadecyloxycarbonyl) | This compound | Imparts high lipophilicity. | Strong Acid |
Analytical Methodologies and Derivatization Strategies Utilizing Chloroformates
Chloroformate-Mediated Derivatization for Enhanced Analytical Performance
Derivatization with alkyl chloroformates is a rapid and efficient method, often performed directly in aqueous samples, which simplifies sample preparation. researchgate.net The reaction involves the nucleophilic attack of an active hydrogen-containing functional group (e.g., -NH₂, -COOH, -SH) on the electrophilic carbonyl carbon of the chloroformate. This results in the formation of stable carbamates, esters, or thioesters, effectively masking the polar nature of the original analyte. This transformation increases the hydrophobicity of the analyte, which is crucial for improving its retention on reversed-phase chromatographic columns and its volatility for GC analysis. researchgate.netuky.edu
Derivatization of Amino Acids and Amino Alcohols
Alkyl chloroformates are extensively used for the analysis of amino acids in various matrices, including biological fluids and food samples. nih.govoup.com Reagents like ethyl chloroformate (ECF) and propyl chloroformate react with both the amino and carboxylic acid groups of amino acids. nih.govnih.gov This process creates derivatives that are more hydrophobic and can be extracted into an organic solvent, which helps to eliminate salt effects and matrix interferences prior to analysis. nih.gov The derivatization is typically fast and can be automated, making it suitable for high-throughput analysis. nih.gov
The separation of enantiomers is critical in many fields, as different enantiomers of a molecule can have distinct biological activities. rsc.org Chiral derivatization is a powerful technique where a chiral derivatizing agent reacts with a racemic analyte to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard achiral chromatography. nih.gov
A prominent example of a chiral chloroformate reagent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). FLEC reacts with chiral amines and amino acids to form stable, highly fluorescent diastereomeric carbamates. nih.gov The resulting derivatives often exhibit excellent chromatographic resolution on conventional reversed-phase HPLC columns, eliminating the need for more specialized and expensive chiral stationary phases. This approach has been successfully applied to the analysis of amino acid enantiomers and various chiral pharmaceutical compounds. nih.govsigmaaldrich.com
Table 1: Comparison of Chloroformate Reagents in Chiral Analysis
| Reagent | Analyte Class | Key Advantage | Analytical Technique |
|---|---|---|---|
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amino acids, chiral amines, β-blockers | Forms fluorescent diastereomers separable on achiral columns. sigmaaldrich.com | HPLC, Capillary Electrochromatography |
| Heptafluorobutyl chloroformate (HFBCF) | Amino acids | Creates derivatives with improved separation on chiral GC columns compared to other chloroformates. researchgate.net | GC-MS |
Application in Metabolomic and Lipidomic Profiling in Biological Matrices
Metabolomics and lipidomics aim to provide a comprehensive profile of small molecules in biological systems to understand physiological states and disease mechanisms. nih.govlabrulez.com Chloroformate derivatization is a valuable tool in this field, particularly for the analysis of polar metabolites like amino acids that are otherwise difficult to analyze with standard LC-MS or GC-MS methods. nih.govnih.gov Derivatization with reagents such as ethyl chloroformate (ECF) enables rapid and sensitive quantification of amino acids from small amounts of biological material. nih.govnih.gov
The use of a long-chain reagent like octadecyl chloroformate would impart significant lipophilicity to the derivatized analytes. This would result in derivatives with properties similar to lipids, allowing them to be retained and analyzed alongside endogenous lipids in lipidomic workflows. This strategy could be employed to integrate analyses of amino acids or other polar metabolites into lipid profiling methods using reversed-phase liquid chromatography-mass spectrometry (LC-MS).
Derivatization of Zwitterionic and Highly Hydrophilic Compounds
Zwitterionic and highly hydrophilic compounds pose a significant challenge for conventional reversed-phase chromatography due to their poor retention and peak shape. Derivatization with alkyl chloroformates effectively addresses this issue by neutralizing the charged groups and increasing the compound's hydrophobicity. researchgate.netiu.edu This strategy has been successfully applied to the analysis of zwitterionic antiepileptic drugs, such as gabapentin, pregabalin, and vigabatrin. researchgate.netiu.edu
Research has shown that the length of the n-alkyl group on the chloroformate reagent has a substantial effect on the analytical performance. researchgate.net Increasing the alkyl chain length from methyl to butyl results in a significant increase in signal intensity in mass spectrometry and longer retention times in chromatography. researchgate.net Following this trend, derivatization with this compound would be expected to produce the most profound increase in hydrophobicity. This would lead to very strong retention on reversed-phase columns, a characteristic that could be exploited for selective extraction or for achieving separation from less retained matrix components.
Table 2: Effect of Alkyl Chain Length on Derivatization Performance for Zwitterionic Drugs
| Parameter | Observation with Increasing Alkyl Chain Length (Methyl to Butyl) | Projected Effect for Octadecyl Chain |
|---|---|---|
| Chromatographic Retention | Significant increase in retention time on C8 columns. researchgate.net | Extremely strong retention on reversed-phase columns. |
| MS Signal Intensity | Peak area values increased by up to 2089%. researchgate.net | Potentially high ionization efficiency, though solubility may be a factor. |
| Limits of Detection | Improved by up to 1553%. researchgate.net | Potentially very low, assuming efficient ionization and recovery. |
Quantification of Thiols and Sulfur-Containing Analytes
The analysis of thiols and other sulfur-containing compounds like homocysteine and cysteine is clinically important. These analytes often exist in disulfide forms, which must first be reduced to free thiols before analysis. nih.gov Following the reduction step, alkyl chloroformates (e.g., methyl, ethyl, or propyl chloroformate) are used to derivatize the free thiol groups. nih.gov This derivatization, often combined with reaction at other functional groups on the molecule, yields stable products that can be readily analyzed by GC-MS. nih.govresearchgate.net This method provides precise and reliable quantification with low detection limits. nih.gov The use of this compound would produce highly non-polar thioester derivatives, making them suitable for LC-MS analysis with strong retention characteristics.
Chromatographic Applications Incorporating Octadecyl Derivatives
The incorporation of an octadecyl chain via derivatization fundamentally alters the chromatographic behavior of an analyte. Octadecyl (C18) bonded silica (B1680970) is the most common stationary phase used in reversed-phase HPLC, where retention is driven by hydrophobic interactions between the analyte and the stationary phase. nih.gov
When an analyte is derivatized with this compound, it becomes extremely hydrophobic. This property can be leveraged in several ways:
Enhanced Retention: The octadecyl derivative will exhibit very strong retention on a C18 column, which can be useful for separating it from more polar, weakly retained interferences in a complex matrix. nih.gov
Selective Solid-Phase Extraction (SPE): The high affinity of the octadecyl derivative for C18-functionalized sorbents could be used to develop highly selective SPE methods for sample cleanup and concentration.
"Retention Matching" in Lipidomics: The derivatized polar analytes may exhibit retention times similar to endogenous long-chain lipids, allowing for their simultaneous analysis within a single lipidomics platform.
The primary challenge with such highly retentive derivatives would be ensuring their complete elution from the chromatographic column, which may require very strong organic mobile phases.
Development of Octadecyl-Modified Stationary Phases for HPLC and GC
The chemical compound this compound is a reagent utilized in the synthesis of octadecyl-modified stationary phases, which are fundamental to modern chromatographic separations. These phases are created by chemically bonding long octadecyl (C18) alkyl chains to a support material, most commonly silica particles. This process, often involving reagents like octadecylsilanes, results in a non-polar stationary phase that is extensively used in both high-performance liquid chromatography (HPLC) and, to a lesser extent, gas chromatography (GC). The C18 phase is the most popular stationary phase used in HPLC. veeprho.com The primary characteristic of these phases is their high hydrophobicity, which dictates their interaction with various analytes. chromatographytoday.com
Reversed-Phase Liquid Chromatography (RPLC) Efficiency
In Reversed-Phase Liquid Chromatography (RPLC), the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Octadecyl-modified silica (ODS), or C18, is the most widely used stationary phase in this mode. veeprho.comnih.gov The efficiency of RPLC separations on C18 columns is governed by the strong hydrophobic interactions between the long alkyl chains of the stationary phase and non-polar regions of analyte molecules. chromatographytoday.com This interaction leads to the retention of non-polar or moderately polar compounds, while polar compounds elute more quickly with the mobile phase. veeprho.com
The retention and selectivity on C18 phases are influenced by several factors. The long 18-carbon chain provides significant van der Waals or dispersion interactions, which are the dominant retention mechanism for non-polar solutes. researchgate.net The density of the bonded octadecyl groups on the silica surface also plays a crucial role; higher densities lead to greater retention for hydrophobic compounds. However, residual, unreacted silanol (B1196071) groups on the silica surface can lead to undesirable interactions, such as peak tailing, especially with basic compounds. hplc.eu To mitigate this, modern C18 phases often undergo an "end-capping" process where these residual silanols are deactivated with a small silylating reagent. hplc.eu
The efficiency of C18 columns is notable for their ability to separate complex mixtures. Aliphatic stationary phases like octyl (C8) and octadecyl (C18) demonstrate considerable selectivity, particularly for alkyl compounds. researchgate.net The choice between C8 and C18 often depends on the hydrophobicity of the analytes; C18 provides stronger retention for non-polar compounds due to its longer carbon chain. veeprho.comresearchgate.net
| Stationary Phase | Abbreviation | Primary Interaction Mechanism | Key Characteristics |
|---|---|---|---|
| Octadecylsilane | C18, ODS | Hydrophobic (van der Waals) | Highest hydrophobicity and retention for non-polar analytes. veeprho.comchromatographytoday.com |
| Octylsilane | C8 | Hydrophobic (van der Waals) | Less retentive than C18, suitable for moderately non-polar analytes. researchgate.net |
| Phenyl | - | π-π interactions, Hydrophobic | Offers unique selectivity for aromatic compounds. veeprho.com |
| Cyano | CN | Dipole-dipole, Hydrophobic | Can be used in both reversed-phase and normal-phase modes. veeprho.com |
Capillary Electrochromatography (CEC) Separation Principles
Capillary Electrochromatography (CEC) is a hybrid analytical technique that combines the separation principles of HPLC with the electrically driven flow of capillary electrophoresis (CE). dss.go.thwikipedia.org In CEC, a capillary column is packed with a stationary phase, such as octadecyl-modified silica, and the mobile phase is transported through the column via electroosmotic flow (EOF) generated by applying a high voltage. dss.go.thwikipedia.org
The separation in CEC is achieved through two mechanisms: the electrophoretic migration of charged analytes and the partitioning of analytes between the stationary and mobile phases, similar to HPLC. wikipedia.orgresearchgate.net The use of octadecyl stationary phases allows for the separation of neutral compounds, which is not possible in traditional CE, based on their differential partitioning. dss.go.th The EOF creates a very flat flow profile compared to the parabolic profile of pressure-driven systems like HPLC, which leads to significantly higher separation efficiencies and narrower peaks. dss.go.th
Research has demonstrated that octadecyl-silica stationary phases are effective in CEC for analyzing various compounds, including basic drugs. researchgate.net While interactions with residual silanol groups can still be a challenge, leading to peak tailing, the addition of amine modifiers to the mobile phase can significantly improve peak efficiencies, achieving plate numbers in the range of 1x10⁵ to 3x10⁵ plates/m. researchgate.net The unique selectivity of CEC arises from the combination of electrophoretic mobility and chromatographic partitioning, offering a powerful separation tool. researchgate.net Although approximately 70% of CEC research utilizes C18 stationary phases originally designed for HPLC, new materials are continuously being developed to further enhance performance. nih.gov
Integration with Mass Spectrometry (MS) Techniques
This compound is a member of the alkyl chloroformate class of reagents, which are widely used for chemical derivatization to enhance the analysis of various compounds by mass spectrometry. researchgate.netspringernature.com Derivatization is a process that chemically modifies an analyte to produce a new compound with properties that are more suitable for a given analytical technique. For MS, the goals of derivatization include increasing analyte volatility for GC-MS, improving ionization efficiency, and enhancing chromatographic separation for LC-MS. ddtjournal.comresearchgate.net Alkyl chloroformates react readily with polar functional groups such as amines, phenols, and carboxylic acids, often in a rapid, one-step reaction that can proceed in an aqueous environment. researchgate.netmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS requires analytes to be volatile and thermally stable enough to be vaporized without decomposition in the GC inlet. Many polar, non-volatile compounds, such as amino acids, organic acids, and phenols, cannot be analyzed directly. Derivatization with an alkyl chloroformate, such as ethyl chloroformate or methyl chloroformate, converts polar functional groups into less polar, more volatile esters and carbamates. springernature.commdpi.com This conversion makes the molecules amenable to GC separation and subsequent MS detection. mdpi.com
The reaction is typically fast, often occurring at room temperature, which minimizes sample preparation time and reduces the risk of analyte degradation. mdpi.com The resulting derivatives exhibit good chromatographic behavior and produce characteristic mass spectra that can be used for identification and quantification. mdpi.comnih.gov This derivatization strategy has been successfully applied to the comprehensive analysis of metabolites in biological samples like serum. nih.gov
| Functional Group | Analyte Class Example | Resulting Derivative | Benefit for GC-MS |
|---|---|---|---|
| Amino (-NH₂) | Amino Acids, Amines | Carbamate (B1207046) | Increased volatility and thermal stability. researchgate.net |
| Carboxyl (-COOH) | Organic Acids, Fatty Acids | Ester | Increased volatility, reduced polarity. springernature.com |
| Hydroxyl (-OH) | Phenols, Alcohols | Carbonate | Increased volatility and thermal stability. mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
In LC-MS/MS, chemical derivatization is frequently employed to improve the detectability of analytes. ddtjournal.com While volatility is not a concern as in GC, derivatization can significantly enhance ionization efficiency, improve chromatographic retention and selectivity, and provide more specific fragmentation patterns for tandem mass spectrometry (MS/MS). ddtjournal.comresearchgate.net
By reacting an analyte with this compound, a long, non-polar C18 chain is introduced into the molecule. This modification can be particularly advantageous for analyzing small, polar molecules that exhibit poor retention on RPLC columns. The added hydrophobicity increases retention, moving the analyte's peak away from the void volume where matrix effects and ion suppression are often most severe. Furthermore, modifying the analyte can improve its ionization efficiency in the MS source. researchgate.net The generated derivatives can also be designed to produce specific product ions upon collision-induced dissociation (CID), which is highly beneficial for developing sensitive and selective quantitative methods using techniques like selected reaction monitoring (SRM). ddtjournal.com
Mechanistic and Theoretical Investigations of Octadecyl Chloroformate Chemistry
Computational Chemistry and Molecular Modeling of Reaction Pathways
Computational chemistry, particularly through Density Functional Theory (DFT), provides profound insights into the reaction mechanisms of alkyl chloroformates, which are otherwise difficult to elucidate experimentally. researchgate.netusfq.edu.ec Theoretical calculations have been crucial in investigating the homogeneous, unimolecular gas-phase elimination kinetics of these compounds. researchgate.netusfq.edu.ec
Two primary thermal decomposition pathways are proposed for alkyl chloroformates possessing a Cβ–H bond, such as octadecyl chloroformate:
Concerted Mechanism: A one-step process involving a six-membered cyclic transition state, leading directly to an olefin (e.g., 1-octadecene), hydrogen chloride (HCl), and carbon dioxide (CO₂). researchgate.netusfq.edu.ec
Stepwise Mechanism: This pathway involves the initial formation of an unstable chloroformic acid intermediate, which then rapidly decomposes into HCl and CO₂. researchgate.netusfq.edu.ec
Theoretical calculations performed on shorter-chain alkyl chloroformates (ethyl, isopropyl, and sec-butyl) have shown that the stepwise mechanism is energetically favored over the concerted one-step elimination. researchgate.netusfq.edu.ec These studies, utilizing methods like CBS-QB3 and DFT functionals such as CAM-B3LYP, have found reasonable agreement between calculated and experimental values, lending strong support to the proposed stepwise pathway. usfq.edu.ec While these studies did not specifically model this compound, the fundamental mechanism at the chloroformate functional group is expected to be analogous, with the long alkyl chain primarily influencing physical properties rather than the electronic rearrangement during decomposition.
| Compound | Proposed Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Ethyl Chloroformate (ECF) | Stepwise | CAM-B3LYP/6-311++G(d,p) | 41.53 | usfq.edu.ec |
| Ethyl Chloroformate (ECF) | Concerted | CAM-B3LYP/6-311++G(d,p) | 49.65 | usfq.edu.ec |
| Isopropyl Chloroformate (ICF) | Stepwise | CAM-B3LYP/6-311++G(d,p) | 39.14 | usfq.edu.ec |
| Isopropyl Chloroformate (ICF) | Concerted | CAM-B3LYP/6-311++G(d,p) | 48.16 | usfq.edu.ec |
In addition to thermal decomposition, computational models can predict pathways for other key reactions, such as hydrolysis and reactions with nucleophiles to form carbamates and carbonates. wikipedia.org These models help identify transition states and calculate activation barriers, offering a comprehensive view of the potential energy surface of the reactions.
Spectroscopic and Spectrometric Characterization of Intermediates and Products
The characterization of the transient intermediates and stable products of this compound reactions relies heavily on spectroscopic and spectrometric methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful tool for analyzing the derivatives formed from reactions with amines, alcohols, and carboxylic acids. wikipedia.org
Mass Spectrometry (MS): In electron impact ionization MS, the fragmentation patterns of this compound derivatives provide critical structural information. For instance, carbamates derived from this compound are expected to show characteristic fragmentation patterns. A common fragmentation route for N-methyl carbamates is the neutral loss of methyl isocyanate (CH₃NCO, -57 Da). nih.gov For derivatives containing the octadecyl group, fragmentation would also likely involve cleavage of the long alkyl chain, producing clusters of peaks separated by 14 mass units (-CH₂-). libretexts.org The molecular ion peak (M+) for long-chain esters and their derivatives can sometimes be weak or absent, but key fragment ions can confirm the structure. miamioh.edu
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the functional groups present in the reactants and products. The chloroformate group itself has a characteristic strong carbonyl (C=O) stretching absorption in the range of 1790-1815 cm⁻¹. oregonstate.edu When this compound reacts to form derivatives, this peak shifts to a different frequency.
Esters (Carbonates): C=O stretch appears at 1735-1750 cm⁻¹. oregonstate.edu
Amides (Carbamates): C=O stretch appears at 1650-1690 cm⁻¹. oregonstate.edu The disappearance of the chloroformate peak and the appearance of a new carbonyl peak at a lower frequency provides clear evidence of reaction completion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. In ¹H NMR, protons on the carbon alpha to the ester oxygen (e.g., in the octadecyl chain) typically resonate in the 3.7-4.1 ppm region. orgchemboulder.comlibretexts.org Upon reaction, the chemical shifts of nearby protons will change, allowing for structural elucidation of the products. The carbonyl carbon of esters and related derivatives shows a characteristic signal in the ¹³C NMR spectrum between 160-185 ppm. oregonstate.edu
| Functional Group | Technique | Characteristic Signal/Feature | Typical Range/Value |
|---|---|---|---|
| Chloroformate (-OCOCl) | IR | C=O Stretch | 1790-1815 cm⁻¹ oregonstate.edu |
| Carbonate (-OCOO-) | IR | C=O Stretch | 1735-1750 cm⁻¹ oregonstate.edu |
| Carbamate (B1207046) (-OCONH-) | IR | C=O Stretch | 1650-1690 cm⁻¹ oregonstate.edu |
| Carbamate Derivative | MS | Fragmentation | Neutral loss of isocyanate (-57 Da for -NHCH₃) nih.gov |
| Long Alkyl Chain | MS | Fragmentation | Peak clusters separated by 14 Da (-CH₂-) libretexts.org |
| Ester Derivative | ¹H NMR | -O-CH₂-R Protons | ~3.7-4.1 ppm orgchemboulder.com |
| Ester/Carbonate/Carbamate | ¹³C NMR | C=O Carbon | 160-185 ppm oregonstate.edu |
Stereochemical Control and Diastereoselectivity in this compound Reactions
A crucial aspect of mechanistic chemistry is the stereochemical outcome of a reaction. The decomposition of alkyl chloroformates to form alkyl chlorides is a notable example of a reaction that proceeds with a high degree of stereochemical control. wikipedia.orgwikipedia.orglearnohub.com This reaction is proposed to occur via a substitution nucleophilic internal (Sₙi) mechanism. wikipedia.orgwikipedia.org
In the Sₙi mechanism, the reaction proceeds with retention of configuration at the chiral center. wikipedia.orgaskfilo.com The mechanism involves the formation of an intimate ion pair between the alkyl group and the chlorosulfite (in the case of thionyl chloride) or a related species for chloroformates. wikipedia.org A portion of the leaving group then attacks the carbon center from the front side, meaning the same side from which the leaving group is departing. slideshare.net This internal attack prevents the formation of a free carbocation, which would lead to racemization (a mixture of retention and inversion products) as seen in Sₙ1 reactions. wikipedia.orgchemicalnote.com
For a reaction involving a chiral alcohol, such as (R)-2-octadecanol, conversion to the corresponding chloroformate followed by thermal or chemically induced decomposition would yield the alkyl chloride with the same stereochemistry, (R)-2-chlorooctadecane.
Mechanism of Sₙi Decomposition of an Alkyl Chloroformate:
The chloroformate (ROC(O)Cl) forms an intimate ion pair, [R⁺ ⁻OC(O)Cl].
The chloride ion from the ⁻OC(O)Cl counter-ion attacks the R⁺ group from the front face.
This concerted step leads to the expulsion of a stable molecule of carbon dioxide (CO₂) and the formation of the alkyl chloride (R-Cl) with retained stereochemistry. wikipedia.orgslideshare.net
This inherent stereochemical control is a significant feature of chloroformate chemistry. However, it is sensitive to reaction conditions. The addition of a base like pyridine (B92270), for example, can invert the mechanism. Pyridine can react with the intermediate, displacing the chloride, which is then forced to act as an external nucleophile and attack from the rear in a classic Sₙ2 fashion, leading to inversion of configuration. wikipedia.org
Supramolecular Interactions and Self-Assembly Propensities of Long-Chain Chloroformate Derivatives
The long, hydrophobic octadecyl chain is the defining structural feature of this compound and its derivatives, governing their ability to engage in supramolecular interactions and self-assembly. Derivatives such as carbamates, carbonates, and esters, which incorporate this C₁₈ chain, can self-organize into well-ordered structures driven by non-covalent forces.
The primary driving forces for the self-assembly of these long-chain molecules are:
Van der Waals Interactions: These are the dominant attractive forces between the long, saturated alkyl chains, promoting close packing.
Hydrogen Bonding: Functional groups like carbamates (-OCONH-) can form strong intermolecular hydrogen bonds, which provide directionality and stability to the assembled structures. nih.gov
These interactions can lead to the formation of various supramolecular architectures. In solution, long-chain carbamates can act as low molecular weight organogelators (LMOGs), forming three-dimensional fibrous networks that immobilize solvent molecules. The length and structure of the alkyl chains significantly influence the self-assembly and gelation properties. nih.gov
On surfaces, derivatives of this compound can form highly ordered self-assembled monolayers (SAMs). While not directly studying chloroformate derivatives, research on analogous long-chain molecules like octadecylamine (B50001) provides a clear model for this behavior. These molecules self-assemble on substrates like mica, forming domains of closely packed molecules with their alkyl chains tilted at a specific angle relative to the surface normal. This ordering is driven by the maximization of van der Waals forces between the chains.
| Derivative Type | Primary Non-Covalent Interaction(s) | Resulting Supramolecular Structure | Reference |
|---|---|---|---|
| Alkyl Carbamates | Van der Waals, Hydrogen Bonding | Organogels, Layered Crystals | nih.gov |
| Alkyl Carbonates/Esters | Van der Waals | Self-Assembled Monolayers (SAMs), Liquid Crystals | N/A |
| Alkyl Amines (analogue) | Van der Waals, Hydrogen Bonding | SAMs on surfaces (e.g., mica) | N/A |
| Alkyl Trichlorosilanes (analogue) | Van der Waals, Covalent Si-O-Si network | Robust SAMs on silica (B1680970) surfaces | N/A |
The study of these self-assembly propensities is critical for applications in surface modification, nanotechnology, and the development of "smart" materials where the reversible nature of non-covalent bonds can be exploited.
Environmental and Safety Considerations in Octadecyl Chloroformate Research
Laboratory Safety Protocols for Handling Chloroformates
Due to their hazardous nature, handling chloroformates like octadecyl chloroformate requires strict adherence to safety protocols to prevent exposure and ensure a safe laboratory environment. uthsc.edu These protocols encompass the use of engineering controls, appropriate personal protective equipment (PPE), and established emergency procedures.
Engineering Controls: The primary line of defense in minimizing exposure to hazardous chemicals is the use of engineering controls. cornell.edu All procedures involving this compound should be conducted within a certified chemical fume hood to control exposure to its vapors. lsuhsc.edugatech.edu The fume hood provides a physical barrier and ventilation to prevent the release of harmful substances into the laboratory. gatech.edu It is crucial to ensure that the fume hood is functioning correctly and that all work is performed at least six inches inside the sash. gatech.educdc.gov
Personal Protective Equipment (PPE): When engineering controls are not sufficient to eliminate exposure, personal protective equipment is essential. princeton.edu The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. nj.gov Standard PPE for handling this compound includes:
Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from splashes. lsuhsc.edu In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended. ucsf.edu
Skin Protection: A lab coat, long pants, and closed-toed shoes are required to protect the skin. harvard.edu For handling chloroformates, gloves made of materials with low permeability to the specific chemical, such as butyl rubber or Viton™, are recommended. harvard.eduavantorsciences.com It is advisable to double-glove, especially when handling larger quantities. duke.edu Gloves should be inspected for any signs of degradation before use and changed frequently. harvard.edu
Respiratory Protection: If there is a potential for exposure to concentrations exceeding the occupational exposure limits, a respirator may be necessary. ucsf.eduuga.edu The use of respirators requires a formal respiratory protection program, including fit-testing and training. ucsf.edu
Emergency Procedures: In the event of an accidental exposure or spill, immediate and appropriate action is critical. Laboratories must have accessible and functional emergency equipment, including safety showers and eyewash stations. nj.gov
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. basf.comosu.edu
Eye Contact: If this compound comes into contact with the eyes, flush the eyes with water for at least 15 minutes, holding the eyelids open. ucsb.edu Seek immediate medical attention in both cases of skin and eye contact. basf.comucsb.edu
Spills: Small spills inside a chemical fume hood can be managed by trained personnel using appropriate absorbent materials. lsuhsc.edu For larger spills, or any spill outside of a fume hood, the area should be evacuated, and emergency personnel should be notified. lsuhsc.edu
Interactive Table: Recommended Personal Protective Equipment for Handling Chloroformates
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles, Face shield (for high splash risk) | Protects against splashes and vapors that can cause severe eye irritation or damage. lsuhsc.eduucsf.edu |
| Hands | Butyl rubber or Viton™ gloves (double-gloving recommended) | Provides a barrier against a chemical that can be absorbed through the skin. harvard.eduavantorsciences.com |
| Body | Lab coat, Long pants, Closed-toed shoes | Protects skin from accidental contact and spills. harvard.edu |
| Respiratory | Respirator (as determined by risk assessment) | Protects against inhalation of harmful vapors in areas with inadequate ventilation. ucsf.eduuga.edu |
Responsible Management of Reaction By-products and Waste Streams
The chemical reactions involving this compound generate by-products and waste streams that must be managed responsibly to prevent harm to human health and the environment. youtube.com Chloroformates are known to react with water and other nucleophiles, producing corrosive and potentially hazardous by-products. wikipedia.org
The primary reaction of concern is the hydrolysis of this compound, which yields octadecanol, hydrochloric acid (HCl), and carbon dioxide. oecd.org The resulting waste stream will be acidic and requires neutralization before disposal. Neutralization should be carried out carefully in a well-ventilated area, such as a fume hood, by slowly adding a suitable base, like sodium bicarbonate or sodium hydroxide, while monitoring the pH. cornell.edumissouristate.edu
All waste containing this compound or its by-products must be collected in properly labeled, sealed, and puncture-proof containers. ucsb.eduuthsc.edu It is crucial to segregate halogenated organic waste from non-halogenated waste, as the disposal methods differ. reddit.comoc-praktikum.de Disposal of chemical waste must comply with local, state, and federal regulations, and it is typically handled by a licensed hazardous waste disposal company. youtube.com Under no circumstances should chloroformate waste be poured down the drain. youtube.com
General Considerations for Environmental Impact of Chloroformate Reagents
The environmental impact of chloroformate reagents is largely dictated by their reactivity and the properties of their degradation products. oecd.org Chloroformates are generally not expected to persist in the environment due to their rapid hydrolysis in the presence of water or moisture. oecd.orgnih.gov The rate of hydrolysis can vary depending on the specific chloroformate and environmental conditions. nih.gov
The primary environmental concern associated with chloroformates is the acute toxicity of the parent compounds to aquatic organisms. oecd.org However, their rapid breakdown into alcohols and hydrochloric acid mitigates long-term environmental persistence. The resulting alcohol, in this case, octadecanol, is a fatty alcohol that is generally considered to be of low environmental concern. The hydrochloric acid will be neutralized by the natural alkalinity of aquatic and soil environments.
While the rapid degradation of chloroformates is a positive attribute from an environmental persistence standpoint, the immediate toxicity of any unreacted material necessitates careful handling and disposal to prevent direct release into the environment. oecd.org
Regulatory Compliance in Research and Development Activities
Research and development activities involving this compound are subject to a variety of regulations to ensure the safety of laboratory personnel and the protection of the environment. auxochromofours.com These regulations are enforced by governmental agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) in the United States. nj.govepa.gov
Key areas of regulatory compliance include:
Hazard Communication: Employers are required to inform employees about the hazards of chemicals they work with. This is typically achieved through safety data sheets (SDS), labels, and training programs. nj.govnj.gov
Laboratory Safety Standards: OSHA's Laboratory Standard (29 CFR 1910.1450) outlines the requirements for a Chemical Hygiene Plan, which details the policies, procedures, and responsibilities for protecting laboratory workers from hazardous chemicals. stanford.edu
Waste Disposal: The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal. missouristate.edu
Transportation: The Department of Transportation (DOT) has specific regulations for the packaging, labeling, and transportation of hazardous materials, including chloroformates. nj.gov
Adherence to these regulations is not only a legal requirement but also a fundamental aspect of responsible chemical research. auxochromofours.com
Future Research Directions and Emerging Paradigms
Design of Novel Octadecyl Chloroformate Derivatives with Tailored Reactivity
Future research will likely focus on the rational design of novel derivatives of this compound to achieve finely tuned reactivity and functionality. By strategically modifying the chloroformate molecule, researchers can influence its electronic and steric properties, thereby controlling its reaction kinetics and specificity towards different nucleophiles.
One promising avenue is the introduction of electron-withdrawing or electron-donating groups near the chloroformate moiety. This can modulate the electrophilicity of the carbonyl carbon, making the derivative more or less reactive as needed for a specific application. For instance, incorporating an electron-withdrawing group could enhance reactivity for rapid derivatization reactions, while an electron-donating group might temper reactivity for more controlled, selective modifications in complex molecular environments.
Inspiration can be drawn from studies on other chloroformates, such as cholesteryl chloroformate, where the synthesis of various carbamate (B1207046) derivatives revealed that reactivity is strongly influenced by the electronic and steric properties of the substituents. orientjchem.org Similar systematic studies on this compound could lead to a library of derivatives with a predictable reactivity profile.
Table 1: Hypothetical this compound Derivatives and Their Potential Reactivity
| Derivative Structure Modification | Predicted Effect on Reactivity | Potential Application |
| Introduction of an electron-withdrawing group (e.g., fluorine) on the alkyl chain | Increased electrophilicity of the carbonyl carbon, leading to faster reaction rates. | Rapid, high-throughput derivatization for metabolomics. |
| Incorporation of a bulky, sterically hindering group near the reactive site | Decreased reaction rate, increased selectivity for less hindered nucleophiles. | Selective modification of primary amines in the presence of secondary amines. |
| Attachment of a secondary functional group (e.g., an azide (B81097) or alkyne) | Enables "click chemistry" post-reaction for bioconjugation. | Dual-functionalization of biomolecules for imaging and targeted delivery. |
| Synthesis of derivatives with varying alkyl chain lengths (e.g., C16, C20) | Alters hydrophobicity and physical properties of the resulting products. | Tuning the self-assembly properties of amphiphilic molecules. |
These tailored derivatives could overcome challenges in multi-step syntheses where precise control over reaction conditions is paramount.
Expanded Applications in Advanced Smart Materials
The long hydrophobic octadecyl chain of this compound makes it an ideal building block for the creation of advanced smart materials. Its ability to impart significant hydrophobicity is already utilized for surface modification. Future research is expected to leverage this property to develop materials that respond to external stimuli.
Stimuli-Responsive Surfaces: Surfaces functionalized with octadecyl groups can be combined with stimuli-responsive polymers. For example, a surface could be designed to switch between hydrophobic and hydrophilic states in response to changes in temperature, pH, or light. This could be achieved by co-grafting octadecyl chains with polymers that undergo conformational changes under specific conditions, leading to applications in microfluidics, self-cleaning coatings, and controllable cell culture substrates.
Self-Healing Materials: The long alkyl chains can be incorporated into polymer networks to promote self-healing capabilities. The hydrophobic interactions between the octadecyl chains can act as reversible cross-links. When the material is damaged, these chains can reorganize and re-associate, effectively repairing the structure.
Phase-Change Materials (PCMs): The octadecyl chain is a well-known component of organic PCMs used for thermal energy storage. By chemically bonding octadecyl groups to a polymer backbone using chloroformate chemistry, novel solid-solid PCMs with enhanced stability and tunable transition temperatures could be developed for applications in smart textiles and energy-efficient buildings.
Innovations in High-Throughput Analytical Derivatization Methodologies
This compound and similar reagents are used as derivatizing agents to enhance the volatility and chromatographic separation of polar analytes for gas chromatography-mass spectrometry (GC-MS). Future innovations will focus on adapting these methods for high-throughput screening (HTS).
Current derivatization methods can be laborious and time-consuming, creating a bottleneck in large-scale studies like metabolomics. researchgate.net The development of automated platforms that integrate derivatization, extraction, and injection into a seamless workflow is a key research direction. Chloroformate-based derivatizations are well-suited for this as they can be rapid and occur in aqueous media, simplifying sample preparation. mdpi.com
Innovations may include:
Automated Liquid Handling: Robotic systems can be programmed to perform the derivatization reaction in 96-well or 384-well plates, significantly increasing sample throughput.
Flow Chemistry Systems: Continuous flow reactors could be employed for derivatization, allowing for precise control over reaction time and temperature while minimizing reagent consumption and waste. google.com
Novel Detection Methods: Coupling high-throughput derivatization with advanced mass spectrometry techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), could enable the rapid analysis of reaction products directly from surfaces, further accelerating the screening process. researchgate.net
Table 2: Comparison of Derivatization Methodologies
| Methodology | Throughput | Automation Potential | Key Advantages | Future Direction |
| Traditional Batch Derivatization | Low | Low | Well-established protocols. | - |
| Automated Liquid Handling | High | High | Increased precision and reproducibility; reduced manual labor. | Miniaturization to 1536-well formats. |
| Flow Chemistry | Medium-High | High | Excellent reaction control; improved safety and efficiency. | Integration with online analytical techniques (e.g., MS). |
| DESI-MS Platform | Very High | High | Ultra-fast analysis (>1 reaction/sec); minimal sample preparation. researchgate.net | Expansion to a wider range of analyte classes. |
These advancements would make large-scale profiling of metabolites and other biomarkers more efficient and reliable. nih.gov
Exploration in Targeted Bioconjugation and Drug Delivery Systems
Bioconjugation, the linking of molecules to biological targets, is a cornerstone of modern drug delivery and diagnostics. springernature.com The hydrophobic octadecyl chain can be used to modify biomolecules or drug carriers to enhance their interaction with cell membranes, improve encapsulation of lipophilic drugs, or form the basis of nanoparticle delivery systems. nih.gov
Future research will explore the use of this compound in creating sophisticated drug delivery vehicles:
Lipid Nanoparticles (LNPs): The octadecyl group can serve as a lipid anchor, functionalizing the surface of LNPs with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues. nih.gov This targeted approach can increase therapeutic efficacy while reducing side effects.
Polymer-Drug Conjugates: Attaching octadecyl chains to hydrophilic polymers can create amphiphilic structures that self-assemble into micelles in aqueous environments. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Cell Surface Engineering: The reactivity of this compound could be harnessed to directly modify cell surfaces. By reacting with amine or hydroxyl groups on cell surface proteins, the octadecyl chain can be anchored into the cell membrane, altering its properties for applications in cell-based therapies and tissue engineering.
The development of nanoscale bioconjugates with targeting ligands and stimulus-responsive features represents a significant frontier in creating highly selective and effective cancer therapies. nih.gov
Q & A
Q. What are the optimal reaction conditions for synthesizing octadecyl chloroformate, and how can purity be ensured?
- Methodological Answer : this compound is synthesized via the reaction of octadecyl alcohol with phosgene or its derivatives (e.g., triphosgene) under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).
- Solvent : Use inert solvents like dichloromethane or toluene to stabilize intermediates.
- Catalyst : Add a catalytic amount of pyridine to neutralize HCl byproducts .
- Purity Assessment : Characterize using H/C NMR (confirm ester carbonyl at ~155 ppm) and FTIR (C=O stretch at ~1770 cm). Purity ≥98% is critical for reproducibility in downstream applications .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC-MS : Use a C18 reverse-phase column with ESI-MS in negative ion mode for trace detection (LOD ~0.1 ppm).
- GC-FID : Derivatize with n-propanol to form stable esters, enabling quantification in hydrophobic matrices .
- Titration : Employ potentiometric titration with Ag/AgCl electrodes to measure active chloroformate content, accounting for hydrolyzed byproducts .
Q. How can researchers mitigate hydrolysis of this compound during storage?
- Methodological Answer :
- Storage : Keep under nitrogen in amber glass vials at –20°C. Add molecular sieves (3Å) to absorb residual moisture.
- Stabilizers : Use 1–2% triethylamine to neutralize HCl generated by hydrolysis .
- Quality Monitoring : Perform monthly FTIR checks to detect hydrolysis (broad O-H stretch at ~3400 cm) .
Advanced Research Questions
Q. How do steric effects influence the reactivity of this compound in acylation reactions?
- Methodological Answer : The long alkyl chain introduces steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., secondary amines). Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Temperature Modulation : Increase to 40–50°C to overcome activation barriers.
- Kinetic Studies : Monitor reaction progress via F NMR if using fluorine-tagged substrates .
Q. How can computational models predict the stability of this compound derivatives under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Simulate hydrolysis pathways using Gaussian or ORCA software. Focus on transition states involving water attack on the carbonyl carbon.
- QSRR Models : Corporate experimental retention times (HPLC) with descriptors like logP and dipole moments to predict degradation kinetics .
- Validation : Cross-check computational results with experimental LC-MS data at pH 2–12 .
Q. What experimental approaches resolve contradictions in reported toxicity data for chloroformates?
- Methodological Answer : Discrepancies in LC values (e.g., for benzyl chloroformate ) arise from differences in exposure protocols. To address:
- Standardized Assays : Follow OECD Guidelines 403 (acute inhalation toxicity) with controlled humidity (<40% RH).
- Cross-Species Validation : Compare rodent data with in vitro models (e.g., human lung epithelial cells) to assess translational relevance.
- Meta-Analysis : Use PRISMA frameworks to aggregate historical data and identify confounding variables (e.g., impurities) .
Q. How can side reactions be minimized when using this compound in peptide functionalization?
- Methodological Answer : Competing reactions (e.g., over-acylation) are mitigated via:
- Selective Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) during solid-phase synthesis.
- Stoichiometry Control : Limit chloroformate to 1.1 equivalents relative to the target functional group.
- Real-Time Monitoring : Employ MALDI-TOF MS to track acylation efficiency and byproduct formation .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in academic labs?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood for all procedures.
- Spill Management : Neutralize spills with sodium bicarbonate slurry, then dispose as hazardous waste.
- Emergency Response : For inhalation exposure, administer 100% O and monitor for pulmonary edema .
Data Presentation and Reproducibility
Q. How should researchers document this compound experiments to ensure reproducibility?
- Methodological Answer : Follow ACS-style reporting:
- Experimental Section : Detail solvent purity, instrument calibration (e.g., NMR shimming), and lot numbers of reagents.
- Supporting Information : Provide raw spectral data (e.g., .jdx files for IR) and computational input files.
- Error Analysis : Include propagation of uncertainty for yield calculations (e.g., ±2% for triplicate trials) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
